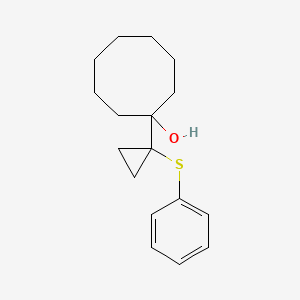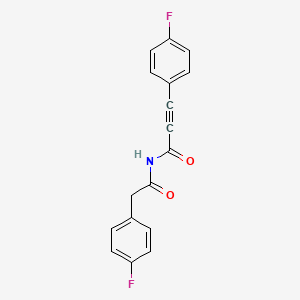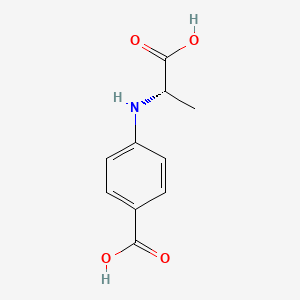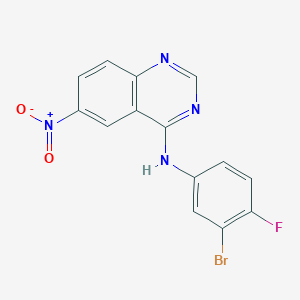
1-(1-(Phenylthio)cyclopropyl)cyclooctanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(Phenylthio)cyclopropyl)cyclooctanol is a chemical compound with the molecular formula C17H24OS and a molecular weight of 276.44 g/mol . This compound is characterized by a unique molecular structure that includes a phenylthio group attached to a cyclopropyl ring, which is further connected to a cyclooctanol moiety . It is primarily used in research and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Phenylthio)cyclopropyl)cyclooctanol typically involves the reaction of cyclopropyl phenyl sulfide with cyclooctanone under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the cyclopropyl ring . The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process typically includes the purification of the final product through techniques such as recrystallization or chromatography to achieve high purity levels .
化学反应分析
Types of Reactions
1-(1-(Phenylthio)cyclopropyl)cyclooctanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(1-(Phenylthio)cyclopropyl)cyclooctanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1-(Phenylthio)cyclopropyl)cyclooctanol involves its interaction with specific molecular targets and pathways. The phenylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and induction of cellular responses .
相似化合物的比较
Similar Compounds
1-(1-(Phenylthio)cyclopropyl)cyclohexanol: Similar structure but with a cyclohexanol moiety instead of cyclooctanol.
1-(1-(Phenylthio)cyclopropyl)cyclopentanol: Contains a cyclopentanol moiety.
1-(1-(Phenylthio)cyclopropyl)cyclododecanol: Features a cyclododecanol moiety.
Uniqueness
1-(1-(Phenylthio)cyclopropyl)cyclooctanol is unique due to its cyclooctanol moiety, which imparts distinct chemical and physical properties compared to its analogs. The larger ring size of cyclooctanol can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
属性
分子式 |
C17H24OS |
|---|---|
分子量 |
276.4 g/mol |
IUPAC 名称 |
1-(1-phenylsulfanylcyclopropyl)cyclooctan-1-ol |
InChI |
InChI=1S/C17H24OS/c18-16(11-7-2-1-3-8-12-16)17(13-14-17)19-15-9-5-4-6-10-15/h4-6,9-10,18H,1-3,7-8,11-14H2 |
InChI 键 |
YKVGNWQCYOBEAC-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(CCC1)(C2(CC2)SC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile](/img/structure/B13093222.png)
![Methyl 7-bromo-2-methoxythieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13093229.png)
![5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-15-ol](/img/structure/B13093240.png)

![6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13093267.png)





![8-thia-3,11,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B13093294.png)
![5-(methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one](/img/structure/B13093298.png)
